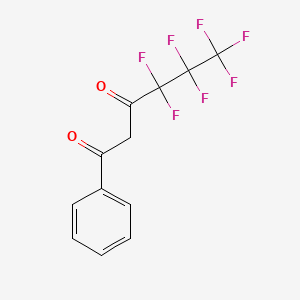

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione

Overview

Description

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione, or HFPHD, is a fluorinated aromatic compound with a wide range of applications in the fields of chemistry and biochemistry. HFPHD is a versatile compound that has been used in a variety of different research projects, from synthesis of organic compounds to study of drug mechanisms of action. In

Scientific Research Applications

-

Luminescent Studies

- Field : Chemistry

- Application : This compound has been used in the synthesis of neutral tris-complexes of Eu3+ and Sm3+ . These complexes have luminescent properties, which means they emit light when excited .

- Method : The reaction of 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione (HPyrC3F7) with freshly precipitated hydrated europium (III) and samarium (III) hydroxides in EtOH afforded crystalline complexes .

- Results : The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .

-

Time-Resolved Fluoroimmunoassays

- Field : Biochemistry

- Application : 4,4′′-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4′-sulfonyl chloride (BHHCT) is a sensitive label for time-resolved fluoroimmunoassays via the europium chelate .

- Method : The compound is used as a ligand for TRF-complexes (with Eu3+) used for preparing Silica-Nanoparticles .

- Results : The details of the results or outcomes obtained were not specified in the source .

-

Near-Infrared Luminescent Studies

- Field : Materials Chemistry

- Application : This compound has been used in the synthesis of new ternary lanthanide .

- Method : The ligand Hhfth [4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hex-ane-1,3-dione], which contains a heptafluoropropyl group, has been used to synthesize several new ternary lanthanide .

- Results : The details of the results or outcomes obtained were not specified in the source .

-

Triplet Energy State Studies

- Field : Materials Chemistry

- Application : The triplet energy state of the HTH [HTH: 4,4,5,5,6,6,6-heptafluoro-1- (2-thienyl)hexane-1,3-dione] ligand was measured .

- Method : The compound was used in the synthesis of Sm (HTH)3phen (phen: 1,10-phenanthroline) complex .

- Results : The complex was found to produce strong PL intensity and high fluorescence yield .

-

Mass Spectrometry Studies

- Field : Analytical Chemistry

- Application : This compound has been used in mass spectrometry studies .

- Method : The compound’s structure and composition were characterized by physicochemical methods, including single-crystal X-ray diffraction .

- Results : The details of the results or outcomes obtained were not specified in the source .

-

Synthesis of Complexes with High Fluorescence Yield

- Field : Materials Chemistry

- Application : The compound has been used in the synthesis of complexes that produce strong photoluminescence (PL) intensity and high fluorescence yield .

- Method : The compound was used in the synthesis of Sm (HTH)3phen (phen: 1,10-phenanthroline) complex .

- Results : The complex was found to produce strong PL intensity and high fluorescence yield .

properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZQPXURIQQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382160 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

CAS RN |

53580-21-5 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.